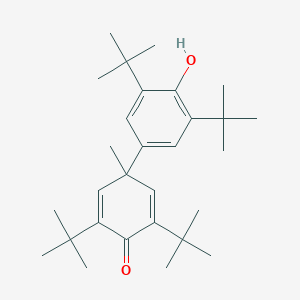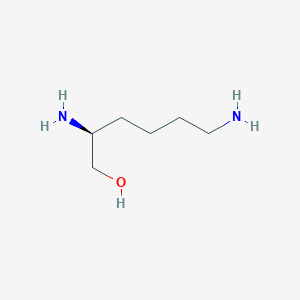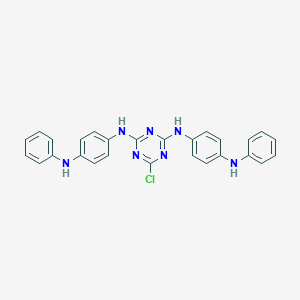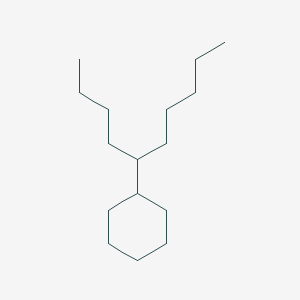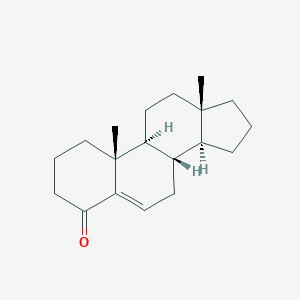
Androst-5-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-5-en-4-one, also known as 4-androstene-3, 5-dione (AD), is a naturally occurring steroid hormone that is synthesized in the adrenal gland and gonads. It is a precursor to testosterone and estrogen in the body. AD is an important intermediate in the biosynthesis of androgens and estrogens. It has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
AD acts as a substrate for the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts it to testosterone or estradiol. Testosterone and estradiol are then converted to dihydrotestosterone (DHT) and 17β-estradiol, respectively, by the enzymes 5α-reductase and aromatase. DHT and 17β-estradiol are the active forms of testosterone and estradiol, respectively, and are responsible for the physiological effects of these hormones.
Biochemische Und Physiologische Effekte
AD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance libido. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
AD has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a precursor to testosterone and estrogen, which are important hormones in many physiological processes. However, AD has some limitations as well. It is unstable and can degrade over time. It is also subject to oxidation and reduction reactions, which can affect its purity and activity.
Zukünftige Richtungen
There are several possible future directions for research on AD. One area of interest is the development of new synthetic analogs of testosterone and estrogen for use in the treatment of various diseases. Another area of interest is the study of the effects of androgens and estrogens on the development of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of AD and its derivatives.
Synthesemethoden
AD can be synthesized from dehydroepiandrosterone (DHEA) or androstenedione (ADIONE) by using a series of chemical reactions. The most common method for synthesizing AD is the oxidation of ADIONE using potassium permanganate or chromium trioxide. The resulting product is then reduced using sodium borohydride to produce AD.
Wissenschaftliche Forschungsanwendungen
AD has been extensively studied for its potential use in various scientific research applications. It has been used as a precursor for the synthesis of testosterone and estrogen analogs. It has also been used as a substrate for the study of steroid biosynthesis pathways. AD has been used to investigate the effects of androgens on the development of prostate cancer and other diseases.
Eigenschaften
CAS-Nummer |
13583-72-7 |
|---|---|
Produktname |
Androst-5-en-4-one |
Molekularformel |
C19H28O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-one |
InChI |
InChI=1S/C19H28O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h8,13-15H,3-7,9-12H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |
InChI-Schlüssel |
MCYXUSLOLJKBAQ-UNTXSKPGSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4C(=O)CCC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |
Kanonische SMILES |
CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |
Synonyme |
Androst-5-en-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



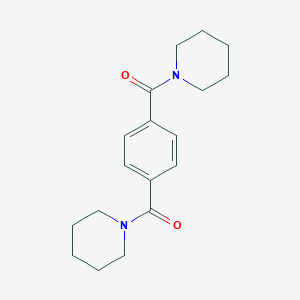
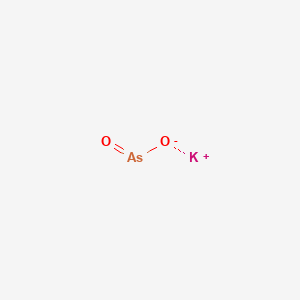
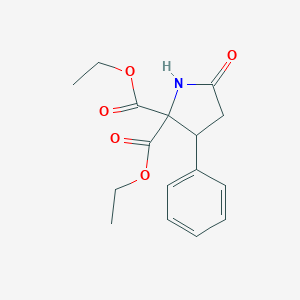
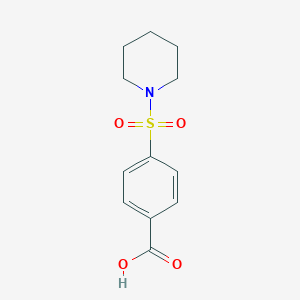
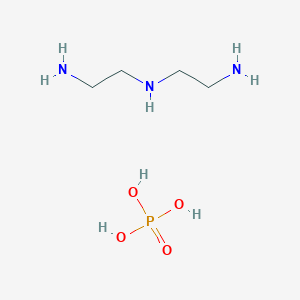
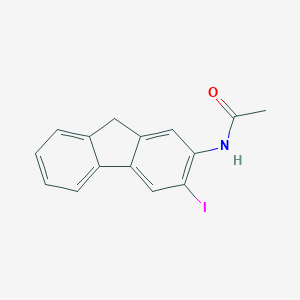
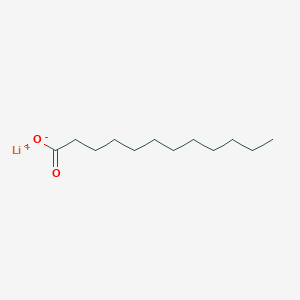
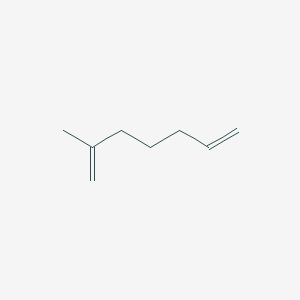
![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

